molecular formula C7H15NO B2369928 1-[(Methylamino)methyl]cyclopentan-1-ol CAS No. 181472-63-9

1-[(Methylamino)methyl]cyclopentan-1-ol

Cat. No.: B2369928
CAS No.: 181472-63-9
M. Wt: 129.203
InChI Key: JHJHDBGUTJWNTC-UHFFFAOYSA-N
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Description

Research Trajectory and Identified Gaps in Current Literature

A comprehensive review of the current scientific literature reveals a significant gap in the dedicated study of 1-[(Methylamino)methyl]cyclopentan-1-ol. The compound is predominantly listed in the catalogs of chemical suppliers, indicating its availability for research purposes. bldpharm.combiosynth.comamericanelements.com However, there is a distinct lack of peer-reviewed articles detailing its synthesis, characterization, or application in specific research contexts.

The research trajectory for this compound appears to be in its infancy, if not entirely nascent. While the broader class of amino alcohols and cyclopentane (B165970) derivatives has been explored in various contexts, including as scaffolds for drug discovery and as intermediates in organic synthesis, this specific molecule has yet to emerge as a subject of focused academic inquiry.

This absence of dedicated research constitutes the most significant gap in the current literature. Key areas where research is needed include:

Synthetic Methodologies: While the synthesis of analogous compounds, such as 1-(aminomethyl)cyclopentanol (B1282178) hydrochloride, has been described in patent literature, specific and optimized synthetic routes to this compound are not readily available in academic publications.

Chemical Reactivity: A thorough investigation of its chemical reactivity is warranted. This includes exploring the selective functionalization of its hydroxyl and amino groups to create a library of derivatives.

Biological Screening: There is no publicly available data on the biological activity of this compound. Screening this compound against various biological targets could uncover potential therapeutic applications.

Structural Studies: Detailed structural analysis, for instance, through X-ray crystallography, would provide valuable insights into its solid-state conformation and intermolecular interactions.

Mentioned Compounds
Compound Name
This compound
1-[(Dimethylamino)methyl]cyclopentan-1-ol
1-(Aminomethyl)cyclopentan-1-ol
1-[(Methylamino)methyl]cyclohexan-1-ol
1-(Aminomethyl)cyclopentanol hydrochloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methylaminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-7(9)4-2-3-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHDBGUTJWNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Methylamino Methyl Cyclopentan 1 Ol

Stereoselective Synthesis Approaches

Achieving control over the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis. For 1-[(Methylamino)methyl]cyclopentan-1-ol, which contains a chiral center at the C1 position of the cyclopentane (B165970) ring, stereoselective synthesis is paramount for isolating the desired enantiomer.

Asymmetric catalysis involves the use of small quantities of a chiral catalyst to generate a large amount of an enantiomerically enriched product. psu.edu This approach is highly sought after for its efficiency and atom economy. In the context of synthesizing this compound, a key step would be the enantioselective addition of a methyl group or a protected (methylamino)methyl group to a prochiral cyclopentanone (B42830) derivative.

Rhodium-catalyzed asymmetric 1,4-addition reactions, for instance, have proven effective for creating chiral centers on cyclopentanone rings. nih.gov A hypothetical catalytic cycle could involve a chiral rhodium complex that coordinates with an organometallic methylating agent and a cyclopentanone precursor, directing the nucleophilic attack to one face of the ring, thereby establishing the desired stereochemistry. The choice of chiral ligand is critical and often determines the enantiomeric excess (ee) of the product. nih.gov Research into bifunctional thiourea (B124793) catalysts has also shown success in generating functionalized cyclopentane systems with good yields and selectivities. researchgate.net

Table 1: Comparison of Potential Asymmetric Catalytic Methods

Catalytic System Key Transformation Potential Advantages Potential Challenges
Rhodium/(R,R)-Ph-bod Asymmetric 1,4-addition to 2-cyclopentenone High yield and enantioselectivity (up to 98% ee reported for similar substrates) nih.gov Catalyst cost, sensitivity to air and moisture
Bifunctional Thiourea Intramolecular cyclization Metal-free catalysis, operational simplicity Moderate diastereoselectivity in some cases researchgate.net

These catalytic methods provide a powerful toolkit for constructing the chiral core of this compound, offering pathways to high enantiomeric purity.

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov This approach leverages the inherent chirality of molecules provided by nature, such as terpenes, amino acids, and carbohydrates, to build more complex chiral targets. nih.govescholarship.org

For the synthesis of this compound, a potential starting material from the chiral pool could be a derivative of a monoterpene like isopulegol. researchgate.net A synthetic sequence could involve the oxidative cleavage of the terpene's cyclohexane (B81311) ring to form a precursor that can be subsequently cyclized to the desired cyclopentane scaffold. The stereocenter(s) from the starting material would guide the stereochemical outcome of the subsequent reactions, ultimately transferring the chirality to the final product. For example, (−)-pulegone, a chiral pool terpenoid, has been successfully used as a starting material in the synthesis of complex molecules containing decalin intermediates, demonstrating the power of this strategy. escholarship.org

A plausible, albeit theoretical, route could begin with a chiral cyclopentane derivative sourced from nature. The synthesis would then proceed by functional group manipulations to introduce the hydroxyl and (methylamino)methyl moieties while preserving the initial stereochemistry. This strategy is often advantageous due to the predictable stereochemical outcome and the use of renewable starting materials.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Its application in pharmaceutical synthesis is driven by both environmental and economic imperatives.

Solvents account for a significant portion of the waste generated in chemical processes. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. nih.gov For the synthesis of this compound, a potential solvent-free step could be the reductive amination of a cyclopentanone precursor with methylamine. Such reactions can sometimes be carried out by grinding the reactants together, potentially with a solid catalyst, thus avoiding bulk solvents.

When solvents are necessary, the use of environmentally benign options like water or bio-based solvents is preferred. rsc.orgrsc.org Water as a reaction medium offers significant advantages in terms of cost, safety, and environmental impact. rsc.org Some catalytic reactions, including certain types of nucleophilic ring-opening reactions, can be performed effectively in aqueous media. mdpi.com The synthesis of bio-based oxazolidinones, for example, has been achieved without the use of any organic solvents, highlighting the potential for greener synthetic routes. rsc.org

Green chemistry metrics are used to quantify the environmental performance of a chemical process. whiterose.ac.uk

Atom Economy (AE) is a theoretical measure of how many atoms from the starting materials are incorporated into the final desired product. nih.gov

Environmental Factor (E-Factor) is a more practical metric, defined as the total mass of waste produced per unit mass of product. nih.govnih.gov The ideal E-Factor is zero. nih.gov

The goal in synthesizing this compound is to design a route with high atom economy and a low E-Factor. Addition reactions, for example, are inherently atom-economical as they incorporate all atoms of the reactants into the product. In contrast, substitution and elimination reactions generate byproducts, lowering the atom economy.

Table 2: Hypothetical Green Metrics Analysis for a Synthetic Step

Reaction Type Reagents Products & Byproducts Atom Economy E-Factor (projected)
Classical (e.g., Wittig) Cyclopentanone, Phosphonium Ylide Alkene + Triphenylphosphine oxide Low (~25-35%) High (>10)

| Greener (e.g., Catalytic Hydrogenation) | Substituted Cyclopentene, H2, Catalyst | this compound | High (>95%) | Low (<1) |

Novel Synthetic Routes and Process Intensification

Innovation in synthetic chemistry continuously provides new routes to complex molecules. For this compound, novel routes could involve C-H activation to directly functionalize a cyclopentane ring, or multi-component reactions that build the molecule's core in a single step. The development of new synthetic pathways for approved drugs containing spirocycles showcases the creativity employed to construct complex cyclic systems efficiently. mdpi.com

Process intensification aims to develop substantially smaller, cleaner, and more energy-efficient manufacturing technologies. grafiati.com A key advancement in this area is the shift from traditional batch reactors to continuous flow reactors.

Continuous manufacturing offers several advantages for the synthesis of this compound:

Enhanced Safety: Highly exothermic or hazardous reactions can be managed more safely on a small scale within a continuous reactor. researchgate.net

Improved Consistency: Automated systems maintain optimal reagent ratios and reaction conditions, leading to better product quality and consistency.

A multistep continuous process was successfully developed for a structurally related compound, (1R,2R)-2-amino-1-methylcyclopentan-1-ol. researchgate.net This process integrated reaction, extraction, washing, and distillation steps into a continuous flow, demonstrating significant cost and space savings. researchgate.net Applying a similar end-to-end continuous approach to the synthesis of this compound could represent a significant leap in manufacturing efficiency and sustainability.

Flow Chemistry Applications for Continuous Production

Continuous flow chemistry has emerged as a powerful tool for the manufacturing of chemical compounds, offering precise control over reaction parameters and enabling safer, more efficient processes. The application of flow chemistry to the synthesis of amino alcohols and related structures demonstrates its potential for the continuous production of this compound.

A notable example can be found in the synthesis of structurally similar compounds like ketamine, which involves the formation of an α-hydroxy imine intermediate. nih.gov A multi-stage continuous flow platform has been developed for the synthesis of norketamine, a related pharmaceutical intermediate. nih.gov This process involves the α-bromination of a ketone, followed by an imination/rearrangement sequence with liquid ammonia, and a final thermally induced α-iminol rearrangement. nih.gov This approach highlights the potential for a telescoped, continuous synthesis of this compound, potentially starting from cyclopentanone.

The advantages of a continuous flow process for such syntheses include:

Enhanced Safety: Handling of potentially hazardous reagents and intermediates is minimized as they are generated and consumed in situ within a closed system. google.com

Improved Efficiency: Shortened reaction times and increased space-time yields are often achieved due to superior heat and mass transfer. acs.org

Scalability: Scaling up production is more straightforward in a flow system by extending the operation time or by using parallel reactor lines. google.com

A convergent chemical assembly system for the synthesis of vicinyl amino alcohols further illustrates the modularity of flow chemistry. rsc.org This system utilizes four distinct flow reaction modules: biphasic oxidation, Corey–Chaykovsky epoxidation, phenol (B47542) alkylation, and epoxide aminolysis. rsc.org Such a modular approach could be adapted for the synthesis of this compound, for instance, through the continuous aminolysis of a cyclopentyl epoxide precursor with methylamine.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for an Analogous Amino Alcohol Intermediate acs.org
ParameterBatch ProcessContinuous Flow Process
Reaction Time> 24 hours~10 minutes
SolventDichloromethanetert-Amyl alcohol
WorkupRequires isolation of intermediateIn-line aqueous workup
Yield~70%60-65%
Purity>98%>99%

Microwave-Assisted and Photochemical Synthesis Enhancements

Beyond flow chemistry, microwave-assisted and photochemical methodologies offer significant enhancements for the synthesis of this compound, primarily by accelerating reaction rates and enabling novel reaction pathways.

Microwave-Assisted Synthesis

Microwave irradiation has become a staple in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. tsijournals.comnih.gov This is due to the efficient and uniform heating of the reaction mixture. For the synthesis of β-amino alcohols, microwave-assisted aminolysis of epoxides is a particularly relevant and efficient method. emich.edu This approach often requires only a stoichiometric amount of the amine and can proceed without the need for Lewis acids or other promoters, even for sterically hindered epoxides. emich.edu

The synthesis of this compound could be envisioned to be significantly enhanced by employing microwave heating for the ring-opening of a suitable cyclopentyl epoxide with methylamine. This would likely lead to a cleaner reaction with fewer byproducts and a substantially shorter reaction time compared to conventional heating methods. tsijournals.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Povarov Reaction to produce Tetrahydroquinolines nih.gov
EntrySubstrateConventional Method (Time, Yield)Microwave Method (Time, Yield)
1Aniline, Cyclopentadiene, Benzaldehyde12 h, 75%10 min, 90%
24-Methoxyaniline, Cyclopentadiene, Benzaldehyde12 h, 78%12 min, 92%
34-Chloroaniline, Cyclopentadiene, Benzaldehyde15 h, 70%15 min, 85%

Photochemical Synthesis

Photochemical methods offer unique opportunities for the construction of complex molecular architectures under mild conditions. A particularly innovative approach for the synthesis of aminocyclopentane derivatives involves a photochemical intermolecular formal [3+2] cycloaddition. nih.govresearchgate.netnih.govacs.orgchemrxiv.org This method utilizes the excitation of a cyclopropylimine with visible light to generate a masked N-centered radical, which then undergoes cycloaddition with an alkene. nih.govchemrxiv.org The resulting aminocyclopentane can be further functionalized in a one-pot procedure. chemrxiv.org

A key advantage of this photochemical strategy is its compatibility with continuous flow setups, allowing for safe and scalable production. nih.govacs.orgchemrxiv.org This methodology could provide a novel and efficient route to the core cyclopentylamine (B150401) structure of this compound. The reaction proceeds under mild conditions, avoiding the need for harsh reagents or high temperatures. chemrxiv.org

Table 3: Selected Examples of Photochemical [3+2] Cycloaddition for the Synthesis of Aminocyclopentane Derivatives chemrxiv.org
EntryAlkene ComponentYield (%)
1Styrene75
24-Methylstyrene80
34-Chlorostyrene72
4N-Vinylpyrrolidinone65

Mechanistic Investigations of 1 Methylamino Methyl Cyclopentan 1 Ol S Reactivity

Elucidation of Reaction Pathways and Identification of Intermediates

Detailed mechanistic studies specifically on 1-[(methylamino)methyl]cyclopentan-1-ol are not extensively documented in publicly available literature. However, its formation and subsequent reactions can be understood by examining analogous and well-established chemical transformations.

The synthesis of this compound is conceptually a variation of the Mannich reaction. This reaction typically involves an amine, formaldehyde (B43269), and a carbonyl compound containing an acidic α-proton. In the synthesis of this specific compound, cyclopentanone (B42830) would react with formaldehyde and methylamine.

The generally accepted mechanism for the Mannich reaction proceeds through the following key steps:

Formation of an Iminium Ion: The reaction is initiated by the nucleophilic attack of the secondary amine (methylamine) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as the methanaminium ion (an iminium ion).

Enolization of the Ketone: Concurrently, the cyclopentanone undergoes tautomerization to its enol form, a process that can be catalyzed by either acid or base. The enol form is a key nucleophilic intermediate.

Electrophilic Attack: The enol of cyclopentanone then attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond, creating the β-aminocarbonyl compound. In the case of this compound, the initial product of this reaction would be 2-[(methylamino)methyl]cyclopentanone.

Intramolecular Cyclization/Rearrangement (Hypothetical): To arrive at the final structure of this compound, a subsequent intramolecular reaction would be necessary. A plausible, though not explicitly documented, pathway could involve an intramolecular nucleophilic attack of the amine onto the carbonyl carbon, followed by rearrangement. However, a more direct synthetic route would likely involve the reaction of a cyclopentanone derivative that already contains the hydroxyl group.

Alternatively, the synthesis could proceed via the addition of a methylaminomethyl organometallic reagent to cyclopentanone. In such a pathway, the key intermediate would be the organometallic species itself.

Subsequent reactions of this compound can involve either the alcohol or the amine functionality. For instance, oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond. The secondary amine, however, can undergo various reactions such as N-alkylation, acylation, or reaction with electrophiles.

Table 1: Plausible Intermediates in the Synthesis of this compound via a Mannich-type Reaction

IntermediateStructureRole in Reaction Pathway
Methanaminium IonCH₂=N⁺(CH₃)HElectrophile
Cyclopentanone EnolC₅H₈ONucleophile
2-[(Methylamino)methyl]cyclopentanoneC₇H₁₃NOInitial Adduct

This table is illustrative of a plausible synthetic pathway and its intermediates based on the general mechanism of the Mannich reaction.

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

Amino alcohols, such as this compound, are recognized for their ability to act as versatile ligands in coordination chemistry. The presence of both a nitrogen (from the amino group) and an oxygen (from the hydroxyl group) atom allows them to function as bidentate ligands, forming stable chelate rings with metal ions.

The nitrogen atom of the methylamino group acts as a Lewis base, donating its lone pair of electrons to a metal center. Simultaneously, the oxygen atom of the hydroxyl group can also coordinate to the same metal ion, typically after deprotonation to form an alkoxide. This N,O-bidentate coordination mode results in the formation of a stable five-membered chelate ring, which is entropically favored.

While specific studies detailing the coordination complexes of this compound are scarce, its behavior can be inferred from the extensive research on other amino alcohol ligands. These ligands are known to form stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II).

The properties of the resulting metal complexes, such as their geometry, stability, and reactivity, are influenced by several factors:

The nature of the metal ion: Different metal ions have varying coordination numbers, preferred geometries, and Lewis acidities.

The pH of the medium: The pH affects the protonation state of both the amino and hydroxyl groups, which in turn influences their ability to coordinate.

Table 2: Predicted Coordination Properties of this compound with Common Transition Metals

Metal IonPlausible Coordination GeometryExpected Chelate Ring SizePotential Applications of Complex
Cu(II)Square Planar or Distorted Octahedral5-memberedCatalysis, Model Systems for Bioinorganic Chemistry
Ni(II)Octahedral or Square Planar5-memberedCatalysis, Materials Science
Co(II)Tetrahedral or Octahedral5-memberedCatalysis, Pigments
Zn(II)Tetrahedral5-memberedLuminescent materials, Model Systems

This table presents predicted properties based on the known coordination chemistry of analogous amino alcohol ligands.

Proton Transfer Dynamics and Basicity Studies in Diverse Media

The acid-base properties of this compound are determined by its two functional groups: the secondary amine and the tertiary alcohol.

The methylamino group possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base capable of accepting a proton. The basicity of this amine is influenced by the electron-donating inductive effect of the adjacent alkyl groups (the methyl group and the cyclopentylmethyl group), which increases the electron density on the nitrogen and enhances its basicity compared to ammonia.

The hydroxyl group, on the other hand, is weakly acidic and can donate a proton under strongly basic conditions. Tertiary alcohols are generally less acidic than primary or secondary alcohols due to the electron-donating nature of the three alkyl groups attached to the carbinol carbon, which destabilizes the resulting alkoxide conjugate base.

In different media, the basicity can change significantly. In aprotic, non-polar solvents, the intrinsic basicity of the amine would be more pronounced, as there is no hydrogen bonding from the solvent to stabilize the protonated form. Conversely, in protic solvents, hydrogen bonding can stabilize both the neutral amine and its conjugate acid, influencing the equilibrium.

Intramolecular hydrogen bonding between the hydroxyl group and the amino group is also a possibility in the neutral molecule, which could affect the availability of the lone pair on the nitrogen and thus its basicity.

Table 3: Estimated Acid-Base Properties of this compound

Functional GroupPropertyEstimated pKaPredominant Species in Aqueous Solution at pH 7
MethylaminoBasic~9.5 - 10.5 (for the conjugate acid)Protonated (as the methylaminium ion)
HydroxylWeakly Acidic~17 - 18Neutral (as the alcohol)

The pKa values are estimates based on analogous compounds and general principles of organic chemistry.

Derivatization Strategies and Analog Development of 1 Methylamino Methyl Cyclopentan 1 Ol

Amine Functionalization Reactions

The secondary amine in 1-[(methylamino)methyl]cyclopentan-1-ol is a nucleophilic center, making it amenable to a variety of functionalization reactions. byjus.com Its reactivity allows for the introduction of diverse substituents, which can significantly alter the molecule's physicochemical properties.

Acylation, Alkylation, and Sulfonylation Derivatives

Acylation: The secondary amine readily undergoes acylation when treated with acyl chlorides or acid anhydrides to form tertiary amides. openstax.orgorganic-chemistry.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. byjus.com This process allows for the introduction of a wide range of acyl groups, from simple alkyls to more complex aromatic or heterocyclic moieties.

Alkylation: Direct alkylation of the secondary amine can be achieved using alkyl halides. However, this reaction can be challenging to control, as the resulting tertiary amine can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium salt. msu.edumasterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. libretexts.org This derivatization is analogous to acylation and provides stable analogs where the nitrogen atom is bonded to a sulfonyl group, which can significantly impact the electronic and steric properties of the molecule.

Table 1: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Class
Acylation Acetyl chloride N-acetyl derivative (tertiary amide)
Alkylation Methyl iodide N,N-dimethyl derivative (tertiary amine)
Sulfonylation Benzenesulfonyl chloride N-benzenesulfonyl derivative (sulfonamide)

Hydroxyl Functionalization Reactions

The tertiary hydroxyl group on the cyclopentane (B165970) ring is another key site for derivatization, although its sterically hindered nature can influence its reactivity compared to primary or secondary alcohols.

Ether and Ester Synthesis from the Hydroxyl Group

Ether Synthesis: The Williamson ether synthesis is a common method for preparing ethers. libretexts.orglibretexts.org This involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide in an SN2 reaction. scienceinfo.com However, for a tertiary alcohol like this compound, this reaction is challenging. The sterically hindered nature of the tertiary alkoxide makes it a poor nucleophile and a strong base, favoring elimination (E2) reactions of the alkyl halide rather than substitution, especially with secondary or tertiary alkyl halides. study.comquora.com To achieve ether formation, a highly reactive, unhindered primary alkyl halide (like methyl iodide) would be required.

Ester Synthesis: Esterification of the tertiary hydroxyl group can be accomplished, but it is generally more difficult than with primary or secondary alcohols. The Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is often slow and low-yielding with tertiary alcohols due to steric hindrance and the propensity for elimination (dehydration) under acidic conditions. A more effective method is the reaction with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.ukyoutube.comchemguide.co.uklibretexts.org This approach avoids strong acid and proceeds via a nucleophilic acyl substitution mechanism. libretexts.org

Table 2: Examples of Hydroxyl Functionalization Reactions

Reaction Type Reagent Example Product Class Potential Challenges
Ether Synthesis 1. Sodium hydride 2. Methyl iodide Methyl ether Steric hindrance, competing elimination reaction scienceinfo.comquora.com
Ester Synthesis Acetic anhydride, Pyridine Acetate ester Steric hindrance, requires reactive acylating agent chemguide.co.uk

Cyclopentane Ring Modifications and Stereochemical Inversion Studies

Modifying the cyclopentane ring itself presents a significant synthetic challenge due to the general stability of C-C single bonds in saturated cyclic systems. wordpress.com Ring-opening reactions typically require high energy input or the presence of highly strained ring systems (like cyclopropane), which is not the case for cyclopentane. arxiv.orgpharmaguideline.comrsc.org Potential strategies could involve radical-based reactions or transition-metal-catalyzed C-H activation, but these are complex and often lack selectivity.

The central carbon atom (C1) bearing both the hydroxyl and the methylamino-methyl group is a quaternary stereocenter. Stereochemical inversion at such a center is an exceptionally difficult process. It would require breaking and reforming a carbon-carbon or carbon-oxygen bond. nih.govacs.org Standard SN2-type inversion is not possible at a quaternary center. morressier.comnih.govresearchgate.net Achieving inversion would likely necessitate a multi-step sequence involving ring-opening and re-closing, or other advanced stereospecific reactions, which are highly substrate-dependent and not straightforward.

Ring Expansion and Contraction Methodologies

Altering the size of the cyclopentane ring in this compound to a cyclohexane (B81311) or cyclobutane can significantly impact the spatial orientation of its functional groups. One of the most classic and directly applicable methods for achieving a one-carbon ring expansion in such a β-amino alcohol is the Tiffeneau-Demjanov rearrangement. wikipedia.orgslideshare.net

The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org This process begins with the diazotization of the primary or secondary amine, converting it into a diazonium salt, which is an excellent leaving group. wikipedia.org Subsequent loss of nitrogen gas generates a carbocation, which triggers a rearrangement. Specifically, a carbon-carbon bond from the ring migrates, leading to the formation of an expanded ring. wikipedia.org For this compound, this reaction would yield a cyclohexanone derivative. wikipedia.orgslideshare.net This method is particularly well-suited for creating five, six, and seven-membered rings from their smaller homologs. wikipedia.orgwikipedia.org

The general mechanism for this transformation is outlined below:

Diazotization : The methylamino group reacts with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form an N-nitrosamine, which then rearranges and eliminates water to yield a diazonium ion.

Rearrangement : The diazonium group departs as nitrogen gas. Concurrently, one of the adjacent C-C bonds of the cyclopentane ring migrates to the carbon that bore the aminomethyl group. This concerted step relieves strain and results in a one-carbon ring expansion.

Product Formation : The resulting carbocation is captured by water, and after deprotonation, a cyclohexanone is formed. slideshare.net

While the Tiffeneau-Demjanov rearrangement is a primary strategy for ring expansion, other modern methods, often catalyzed by transition metals, can also be envisioned for modifying cyclic scaffolds, although they may require prior functionalization of the parent compound. organic-chemistry.org Ring contraction methodologies are generally less direct for this specific substrate but could potentially be achieved through multi-step sequences, for instance, involving an oxidative cleavage of a derivative followed by an intramolecular cyclization.

Table 1: Tiffeneau-Demjanov Ring Expansion of a 1-(Aminomethyl)cyclopentanol (B1282178) Analog

Starting MaterialReagentsKey TransformationProduct TypeReference
1-(Aminomethyl)cyclopentan-1-olNaNO₂, HCl, H₂ODiazotization followed by C-C bond migrationCyclohexanone wikipedia.orgslideshare.net

Remote Functionalization and Stereocenter Manipulation

Beyond altering the ring size, derivatization can be achieved by introducing new functional groups at positions remote from the existing hydroxyl and amino moieties. This "remote functionalization" is a powerful tool for late-stage modification. chinesechemsoc.org Strategies involving radical-mediated processes are particularly relevant. chinesechemsoc.org For a molecule like this compound, the hydroxyl or amino group can act as a directing group to facilitate C–H bond activation at a distal carbon atom.

One prominent approach is the Hofmann-Löffler-Freytag reaction or related radical-based pathways. These reactions typically involve generating a nitrogen or oxygen-centered radical, which then abstracts a hydrogen atom from a remote carbon (commonly at the δ-position) via an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). chinesechemsoc.org This generates a new carbon-centered radical on the cyclopentane ring, which can then be trapped by various reagents to introduce new functional groups. This enables the functionalization of the C3 or C4 positions of the cyclopentane ring. chinesechemsoc.orgthieme.de

The parent molecule, this compound, is achiral as it lacks a stereocenter. A key goal of analog development is the introduction of chirality to explore stereospecific interactions with biological targets. The carbon atom bearing the hydroxyl and aminomethyl groups (C1) is a prochiral center. libretexts.orglibretexts.org This means that while it is not a chiral center itself, it can become one if one of the two identical adjacent ring carbons (C2 or C5) is modified. libretexts.org

Strategies for stereocenter manipulation therefore focus on the creation of new chiral centers. This can be accomplished through several routes:

Asymmetric Synthesis : Synthesizing the core structure from chiral precursors or using chiral catalysts can establish stereocenters from the outset.

Derivatization to Create Stereocenters : Remote functionalization, as described above, can create a new substituent on the ring, rendering both the carbon with the new substituent and the original C1 carbon as potential stereocenters.

Reactions at Prochiral Faces : If the hydroxyl group were to be eliminated to form an alkene, the subsequent stereoselective addition of a reagent across the double bond (e.g., asymmetric hydrogenation or epoxidation) would introduce one or more new stereocenters.

Transition-metal-catalyzed C-H functionalization is a modern and powerful strategy for introducing new groups with stereochemical control. researchgate.net Using a directing group (like the amine or a derivative thereof) in combination with a chiral ligand and a metal catalyst (e.g., palladium), it is possible to achieve enantioselective C–H arylation or alkylation on the carbocyclic ring. nih.govscripps.edu

Table 2: Conceptual Strategies for Derivatization and Stereocenter Introduction

StrategyMethodology ExampleTarget ModificationPotential OutcomeReference
Remote FunctionalizationRadical-mediated 1,5-HATC-H bond at C3 or C4Introduction of halogen, aryl, or other functional groups chinesechemsoc.orgnih.gov
Stereocenter CreationAsymmetric C-H ActivationC-H bond at C2 or C5Enantioselective introduction of a new substituent, creating chiral centers nih.govscripps.edu
Stereocenter CreationDehydration followed by Asymmetric HydrogenationCreation and reduction of a C=C bondFormation of a chiral substituted methylcyclopentane derivative lumenlearning.com

Advanced Spectroscopic and Structural Elucidation Studies of 1 Methylamino Methyl Cyclopentan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-[(Methylamino)methyl]cyclopentan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would provide a complete picture of its covalent framework.

In ¹H NMR, the protons of the cyclopentyl ring are expected to appear as complex multiplets in the aliphatic region (approximately 1.5-1.8 ppm). The methylene (B1212753) protons adjacent to the nitrogen of the (methylamino)methyl group would likely resonate at a higher chemical shift (around 2.5-3.0 ppm) due to the deshielding effect of the nitrogen atom. The N-methyl protons would present as a singlet, anticipated around 2.4 ppm. The hydroxyl and amine protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

In ¹³C NMR, the quaternary carbon of the cyclopentyl ring attached to the hydroxyl group and the methylaminomethyl substituent would be found at a lower field (around 70-80 ppm). The carbons of the cyclopentyl ring would resonate in the range of 20-40 ppm. The methylene carbon of the (methylamino)methyl group and the N-methyl carbon would appear at approximately 50-60 ppm and 30-40 ppm, respectively.

2D NMR experiments such as COSY (Correlation Spectroscopy) would be instrumental in establishing the connectivity between protons on adjacent carbons within the cyclopentyl ring and the (methylamino)methyl moiety. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.

Solid-state NMR could offer insights into the compound's structure in the solid phase, including information on polymorphism and intermolecular interactions. ox.ac.ukwiley.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹⁵N nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~75
C2, C5 ~1.7 ~38
C3, C4 ~1.6 ~24
-CH₂-N ~2.7 (s) ~55
N-CH₃ ~2.4 (s) ~35
O-H Variable (broad s) -

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information regarding the functional groups, conformational isomers, and hydrogen bonding interactions within this compound.

The FTIR spectrum is expected to be dominated by a broad and intense band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration involved in hydrogen bonding. The N-H stretching vibration of the secondary amine is also anticipated in this region, likely appearing as a sharper, less intense peak around 3300 cm⁻¹. The presence of intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom would lead to a red shift (lower frequency) and broadening of the O-H stretching band. arxiv.orgresearchgate.netacs.org

The C-H stretching vibrations of the cyclopentyl and methyl groups would be observed in the 3000-2850 cm⁻¹ range. The C-O stretching vibration is expected to produce a strong band around 1050 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1020 cm⁻¹ region.

Raman spectroscopy would complement the FTIR data. While the O-H stretch is often weak in Raman, the C-H and C-C skeletal vibrations of the cyclopentane (B165970) ring would be prominent. The conformational flexibility of the cyclopentane ring, which can exist in envelope and twist forms, could give rise to distinct vibrational modes. lmaleidykla.ltnih.gov A detailed analysis of the low-frequency region of the Raman spectrum could potentially distinguish between different conformers. lmaleidykla.lt

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded) 3400-3200 (broad, strong) Weak
N-H Stretch ~3300 (sharp, medium) Medium
C-H Stretch (aliphatic) 3000-2850 (strong) Strong
C-O Stretch ~1050 (strong) Medium
C-N Stretch ~1150 (medium) Medium

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would accurately determine the elemental composition of this compound by providing a precise mass measurement of its molecular ion. For a molecular formula of C₇H₁₅NO, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 130.1226 u.

Tandem mass spectrometry (MS/MS) would be employed to investigate the fragmentation pathways of the molecule, providing further structural confirmation. The fragmentation of amino alcohols is often characterized by alpha-cleavage and dehydration. libretexts.orgwhitman.edu

A primary fragmentation route would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable iminium ion. Another significant fragmentation pathway for alcohols is the loss of a water molecule (dehydration), which would result in a fragment with an m/z value 18 units less than the molecular ion. libretexts.org Alpha-cleavage adjacent to the hydroxyl group is also a possibility. libretexts.org

Table 3: Predicted Key Fragments in the MS/MS Spectrum of this compound

Predicted m/z Proposed Fragment Structure/Loss Fragmentation Pathway
112.1121 [M+H - H₂O]⁺ Dehydration
84.0808 [C₅H₈N]⁺ Alpha-cleavage with loss of CH₂OH
72.0808 [C₄H₁₀N]⁺ Alpha-cleavage at the cyclopentyl ring

X-ray Crystallography of this compound Derivatives and Metal Complexes

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of the parent compound might be challenging due to its relatively low melting point and potential for disorder in the cyclopentyl ring, the formation of derivatives such as hydrochlorides or other salts can facilitate crystallization. chemicalbook.com

In the solid state, this compound is expected to form an extensive network of hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine can act as a hydrogen bond donor. These interactions would likely lead to the formation of chains or more complex three-dimensional structures. ed.ac.uked.ac.uk The conformation of the cyclopentane ring, whether it adopts an envelope or a twist conformation in the solid state, would also be determined.

The formation of metal complexes with this compound acting as a bidentate ligand (coordinating through the nitrogen and oxygen atoms) is another avenue to obtain crystalline material suitable for X-ray diffraction. The resulting crystal structure would provide precise details about the coordination geometry and the conformation of the ligand upon binding to a metal center.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound Based on typical values for small organic molecules

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Z 4

Table of Mentioned Compounds

Compound Name
This compound

Computational and Theoretical Chemistry of 1 Methylamino Methyl Cyclopentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of 1-[(Methylamino)methyl]cyclopentan-1-ol. These theoretical methods allow for the detailed examination of molecular orbitals, bonding characteristics, and the conformational landscape of the molecule.

Electronic Structure, Bonding Analysis, and Frontier Orbitals

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the cyclopentanol (B49286) core and the methylamino-methyl substituent. The lone pairs of electrons on the oxygen and nitrogen atoms significantly influence the molecule's electronic properties.

A key aspect of understanding its reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the nitrogen and oxygen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed across the carbon-oxygen and carbon-nitrogen bonds, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Bonding analysis reveals the nature of the chemical bonds within the molecule. The carbon-carbon bonds of the cyclopentane (B165970) ring are typical single bonds, while the carbon-oxygen and carbon-nitrogen bonds exhibit polarity due to the differences in electronegativity between the atoms.

Table 1: Calculated Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-8.95
LUMO1.23
HOMO-LUMO Gap10.18

Note: These values are hypothetical and representative of what might be obtained from a typical DFT (B3LYP/6-31G) calculation.*

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclopentane ring and the rotatable bonds in the side chain give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. The relative energies of these conformers are determined by a combination of steric hindrance, intramolecular hydrogen bonding, and torsional strain.

A potential energy surface (PES) can be generated by systematically varying key dihedral angles and calculating the corresponding energy. The minima on the PES correspond to stable or metastable conformers. For this compound, a key conformational feature is the potential for an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the amino group. This interaction can significantly stabilize certain conformations.

Table 2: Relative Energies of Key Conformers of this compound

ConformerRelative Energy (kcal/mol)Key Feature
10.00Intramolecular H-bond
21.52Extended side chain
32.89Ring pucker variation

Note: These values are illustrative and represent a plausible outcome of a conformational search.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including its interactions with solvent molecules and other solute molecules.

Solvation Effects and Solvent-Solute Interactions

The solubility and behavior of this compound in different solvents are governed by solvent-solute interactions. In polar protic solvents like water, the molecule can act as both a hydrogen bond donor (via the hydroxyl and amino groups) and a hydrogen bond acceptor (via the oxygen and nitrogen lone pairs). These interactions are crucial for its solvation.

MD simulations can be used to calculate the radial distribution functions (RDFs) around the solute's functional groups, providing a quantitative measure of the solvent structure around the molecule. For instance, the RDF for water around the hydroxyl group would show a high probability of finding water molecules in close proximity, indicating strong hydrogen bonding.

Intermolecular Interactions and Aggregation Behavior

In addition to solvent-solute interactions, this compound can form intermolecular interactions with other molecules of the same kind. Hydrogen bonding between the hydroxyl and amino groups of different molecules can lead to the formation of dimers and larger aggregates, particularly in non-polar solvents or at higher concentrations.

MD simulations can help to elucidate the preferred modes of interaction and the thermodynamics of aggregation. By analyzing the trajectories of multiple molecules, it is possible to identify the most stable intermolecular arrangements and calculate the potential of mean force for dimerization.

Reaction Mechanism Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathways and determine the activation energies, which govern the reaction rates.

For example, the dehydration of the tertiary alcohol to form an alkene is a plausible reaction under acidic conditions. Quantum chemical calculations can be used to model the protonation of the hydroxyl group, the subsequent loss of a water molecule to form a carbocation intermediate, and the final deprotonation to yield the alkene product. The calculated energy profile for this reaction would reveal the rate-determining step and provide insights into the reaction's feasibility.

Another potential reaction for modeling is the oxidation of the secondary amine. Theoretical calculations can help to explore different oxidation pathways and predict the likely products.

Transition State Characterization and Reaction Coordinate Analysis

A critical aspect of understanding the chemical reactivity of this compound involves the characterization of transition states and the analysis of reaction coordinates for its potential reactions. This process provides a detailed map of the energy landscape of a chemical transformation, identifying the highest energy point (the transition state) that reactants must overcome to form products.

Transition State Characterization:

Theoretical chemists employ a variety of computational methods to locate and characterize transition states. These methods typically involve quantum mechanical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to accurately model the electronic structure of the molecule. The process involves:

Geometry Optimization: Both the reactant and product structures are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to find a saddle point on the potential energy surface between the reactants and products. This saddle point represents the transition state geometry.

Frequency Analysis: Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Reaction Coordinate Analysis:

Following the identification of the transition state, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This analysis traces the path of minimum energy from the transition state downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired chemical species. This pathway provides a detailed picture of the geometric changes that occur during the reaction, such as bond breaking and formation.

Prediction of Reaction Energetics and Kinetics

Computational chemistry provides powerful tools for predicting the energetics and kinetics of chemical reactions involving this compound. This information is crucial for understanding reaction feasibility, rates, and mechanisms.

Reaction Energetics:

The energetics of a reaction are typically described by the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values can be calculated with a high degree of accuracy using computational methods.

Enthalpy of Reaction (ΔH): This is the difference in the total electronic and thermal enthalpies between the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

Gibbs Free Energy of Activation (ΔG‡): This represents the energy barrier that must be overcome for a reaction to occur and is the difference in Gibbs free energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests a non-spontaneous reaction under the given conditions.

The following table illustrates the type of data that would be generated from such a computational study for a hypothetical reaction of this compound.

Reaction ParameterCalculated Value (kcal/mol)
Enthalpy of Reaction (ΔH)-15.5
Gibbs Free Energy of Activation (ΔG‡)+25.2
Gibbs Free Energy of Reaction (ΔG)-12.8

Reaction Kinetics:

The rate of a chemical reaction is quantified by the rate constant (k), which can be estimated using Transition State Theory (TST). The Arrhenius equation provides a fundamental relationship between the rate constant, the activation energy, and the temperature. A more refined approach using the Eyring equation, derived from TST, allows for the calculation of the rate constant from the Gibbs free energy of activation.

The following table demonstrates how kinetic parameters for a hypothetical reaction could be presented.

Temperature (K)Rate Constant (k) (s⁻¹)
298.151.2 x 10⁻⁵
313.155.8 x 10⁻⁵
328.152.5 x 10⁻⁴

Further computational studies on this compound would be invaluable in elucidating its reactivity and potential applications. The methodologies outlined here provide a clear path for future research in this area.

Applications of 1 Methylamino Methyl Cyclopentan 1 Ol in Catalysis

Organocatalysis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has burgeoned over the past two decades. Chiral amino alcohols, in particular, have emerged as a privileged class of organocatalysts, capable of inducing high levels of stereoselectivity. The structure of 1-[(Methylamino)methyl]cyclopentan-1-ol, possessing both a secondary amine and a hydroxyl group, makes it a promising candidate for various organocatalytic applications.

Based on the established reactivity of analogous chiral amino alcohols, this compound is anticipated to be an effective catalyst for a range of asymmetric transformations. The secondary amine moiety can participate in enamine or iminium ion catalysis, while the hydroxyl group can act as a hydrogen-bond donor, directing the stereochemical outcome of the reaction.

Promising applications include asymmetric aldol (B89426) and Michael reactions. For instance, in the reaction between a ketone and an aldehyde, the secondary amine of this compound could form a chiral enamine with the ketone. This enamine would then react with the aldehyde, with the stereoselectivity being controlled by the chiral environment provided by the catalyst. The cyclopentyl backbone would create a specific steric environment, influencing the facial selectivity of the attack on the electrophile.

Similarly, in asymmetric Michael additions, the catalyst could activate the nucleophile (e.g., a ketone or an aldehyde) through enamine formation, facilitating its conjugate addition to an α,β-unsaturated carbonyl compound. The hydroxyl group could further stabilize the transition state through hydrogen bonding with the electrophile, enhancing both reactivity and stereoselectivity.

Illustrative Data for Asymmetric Michael Addition Catalyzed by an Analogous Cyclopentane-Based Amino Alcohol:

EntryMichael AcceptorMichael DonorYield (%)Enantiomeric Excess (ee, %)
1trans-β-NitrostyreneCyclohexanone9592
2ChalconeCyclohexanone8885
3Dimethyl maleatePropanal9190
4N-PhenylmaleimidePentanal9394

This table presents hypothetical data based on the performance of structurally similar catalysts in asymmetric Michael additions to illustrate the potential efficacy of this compound.

The primary mechanistic role of this compound in the activation of carbonyl compounds would likely proceed through two main pathways: enamine and hydrogen-bond activation.

In enamine catalysis , the secondary amine of the catalyst reversibly reacts with a carbonyl group of the substrate (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The chirality of the catalyst is transferred to the enamine, which then attacks an electrophile. The steric hindrance provided by the cyclopentyl ring would dictate the facial selectivity of this attack, leading to the formation of a stereogenic center.

In parallel, the hydroxyl group of this compound can act as a Brønsted acid/hydrogen-bond donor . This functionality can activate the electrophile (e.g., an aldehyde in an aldol reaction or an enone in a Michael reaction) by forming a hydrogen bond with its carbonyl oxygen. This interaction increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The bifunctional nature of the catalyst, with both the amine and the hydroxyl group participating in the transition state, can lead to a highly organized, chair-like transition state, which is often invoked to explain the high stereoselectivities observed in reactions catalyzed by amino alcohols.

Ligand in Metal-Catalyzed Reactions

The presence of both a nitrogen and an oxygen donor atom in this compound makes it an excellent candidate for a bidentate ligand in transition metal catalysis. Such N,O-ligands are widely used in a variety of asymmetric catalytic reactions due to their ability to form stable chelate complexes with a range of metal centers.

Transition metal complexes of this compound could be synthesized by reacting the amino alcohol with a suitable metal precursor. The choice of metal would depend on the desired catalytic transformation. For instance, ruthenium, rhodium, and iridium are commonly used for asymmetric hydrogenation and transfer hydrogenation, while copper, palladium, and zinc are often employed in carbon-carbon bond-forming reactions.

The synthesis would typically involve the deprotonation of the hydroxyl group to form an alcoholate, which would then coordinate to the metal center along with the nitrogen atom of the secondary amine. The resulting complex would possess a chiral pocket around the metal center, defined by the stereochemistry of the cyclopentyl backbone. This chiral environment would be crucial for inducing enantioselectivity in the catalyzed reaction. For example, a ruthenium(II) complex of this compound could be a potent catalyst for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.

Spectroscopic techniques such as NMR, IR, and X-ray crystallography would be essential to elucidate the coordination modes of the ligand and the structure of the metal complexes. Such studies would provide valuable insights into the catalyst's structure-activity relationship. For instance, the bite angle of the N,O-ligand and the steric bulk of the cyclopentyl group would be critical parameters influencing the catalytic activity and enantioselectivity. The hemilabile nature of the N-donor could also play a role in creating a vacant coordination site for substrate binding during the catalytic cycle.

Potential Coordination Modes of this compound with a Generic Metal Center (M):

Coordination ModeDescriptionPotential Catalytic Application
Bidentate (N,O)The nitrogen of the methylamino group and the oxygen of the deprotonated hydroxyl group coordinate to the metal center, forming a five-membered chelate ring.Asymmetric Hydrogenation, Asymmetric Allylic Alkylation
Monodentate (N)Only the nitrogen atom coordinates to the metal center, leaving the hydroxyl group uncoordinated.Could be relevant in pre-catalyst activation or in reactions where a more flexible coordination sphere is required.
Bridging (N,O)The ligand bridges two metal centers, with the nitrogen coordinating to one metal and the oxygen to another.Relevant in the formation of dimeric or polymeric catalytic species.

Heterogeneous Catalysis

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, this compound could be immobilized on a solid support to create a heterogeneous catalyst. This approach combines the high selectivity and activity of the molecular catalyst with the practical advantages of a solid-phase system.

The immobilization of this compound could be achieved through several strategies. The hydroxyl group could be used to form an ether or ester linkage with a functionalized support, such as silica (B1680970) gel or a polymer resin. Alternatively, the secondary amine could be tethered to the support.

Once immobilized, the chiral amino alcohol could be used directly as a heterogeneous organocatalyst or as a ligand for a supported metal catalyst. For example, silica-immobilized this compound could be used in a continuous-flow reactor for the asymmetric Michael addition, allowing for easy product separation and catalyst reuse. researchgate.net Similarly, a metal complex of the immobilized ligand could be employed in heterogeneous asymmetric hydrogenation reactions. The performance of such heterogeneous catalysts would be evaluated based on their activity, selectivity, and, crucially, their stability and recyclability over multiple reaction cycles. nih.govproquest.com

Immobilization Strategies of this compound on Solid Supports

The immobilization of homogeneous catalysts onto solid supports is a critical strategy to bridge the gap between homogeneous and heterogeneous catalysis, simplifying catalyst-product separation and improving catalyst stability and reusability. rsc.orgrsc.org For a molecule like this compound, several immobilization techniques can be envisaged, primarily by leveraging its hydroxyl and methylamino functional groups.

Covalent Anchoring: This is a robust method for preventing catalyst leaching. The hydroxyl or the N-H group of this compound can be covalently attached to a functionalized solid support.

Via the Hydroxyl Group: The cyclopentanol (B49286) hydroxyl group can react with various functionalities on a support. For instance, silica or alumina (B75360) surfaces can be modified with isocyanate or chlorosilane linkers, which can then react with the hydroxyl group to form a stable carbamate (B1207046) or ether linkage.

Via the Methylamino Group: The secondary amine provides a reactive site for covalent attachment. It can react with supports functionalized with electrophilic groups such as epoxy, benzyl (B1604629) halide, or acyl chloride moieties.

Common Solid Supports for Covalent Attachment:

Support MaterialFunctional Group for AnchoringPotential Linkage with Catalyst
Silica Gel (SiO₂)Silanols (-Si-OH), IsocyanatesEther, Carbamate
Alumina (Al₂O₃)Surface HydroxylsEther
Polystyrene ResinsChloromethyl, Amino groupsC-N bond, Amide
Magnetic NanoparticlesEpoxy, AminosilaneC-N bond, Amide

Adsorption and Ion Exchange: Non-covalent immobilization methods offer a simpler preparation protocol, although the risk of leaching might be higher.

Surface Adsorption: The catalyst can be physically adsorbed onto the surface of a solid support through hydrogen bonding or van der Waals forces. nih.gov Porous materials with high surface areas, such as activated carbon or zeolites, are suitable for this purpose. rsc.org

Ionic Bonding: The methylamino group can be protonated to form a cation, which can then be immobilized onto a support containing anionic groups, such as sulfonic acid-functionalized resins (e.g., Nafion) or clays.

Entrapment/Encapsulation: The catalyst can be physically entrapped within the pores of a support material, such as a metal-organic framework (MOF) or a polymer matrix. mdpi.com This method prevents leaching while allowing reactants and products to diffuse through the pores. Atomic Layer Deposition (ALD) can also be used to create a porous coating over the immobilized catalyst, further stabilizing it. rsc.org

Catalyst Recycling, Stability, and Performance in Flow Systems

The primary motivation for immobilizing this compound is to facilitate its recovery and reuse, thereby improving the economic and environmental sustainability of the catalytic process. psu.edu

Catalyst Recycling and Stability:

An ideal immobilized catalyst should maintain its activity and selectivity over numerous reaction cycles. However, a gradual loss of activity is often observed due to several factors:

Leaching: The catalyst or the metal it is complexed with can detach from the support and be lost in the product stream. Covalent bonding is generally more effective at preventing leaching than physical adsorption.

Decomposition: The catalyst itself may degrade under the reaction conditions. Immobilization can sometimes enhance stability by preventing bimolecular decomposition pathways. rsc.org

Fouling: The active sites of the catalyst can be blocked by byproducts or impurities.

Support Degradation: The solid support itself may not be stable under the reaction conditions, leading to a loss of surface area or structural integrity.

The stability of an immobilized catalyst is often evaluated by performing recycling experiments, where the catalyst is recovered after each cycle (by filtration or magnetic separation in the case of magnetic nanoparticles) and reused in a fresh reaction. theaic.org The conversion and enantioselectivity (for asymmetric reactions) are monitored over several cycles to assess the catalyst's robustness.

Illustrative Catalyst Recycling Performance:

CycleConversion (%)Enantiomeric Excess (%)
19895
29795
39594
49294
58893

This table is illustrative and does not represent actual data for this compound.

Performance in Flow Systems:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process optimization. mdpi.com Immobilized catalysts are particularly well-suited for use in flow reactors, where they are typically packed into a column or cartridge to form a packed-bed reactor.

The reactant solution is continuously passed through the catalyst bed, and the product is collected at the outlet. This setup allows for:

High Throughput: Large quantities of product can be synthesized using a small amount of catalyst.

Easy Product Separation: The product stream is free of the catalyst, eliminating the need for a separate catalyst removal step.

Stable Operation: Flow reactors can be operated for extended periods, making them ideal for industrial-scale production.

The performance of an immobilized catalyst in a flow system is assessed by its productivity (space-time yield), long-term stability, and the absence of leaching. For instance, a study on the dehydrogenation of methylcyclohexane (B89554) using a Pt-based catalyst in a fixed-bed flow reactor demonstrated stable conversion rates over multiple reuses. mdpi.com While specific data for this compound in flow systems is not available, its immobilization on a suitable support would be the first step toward its application in such continuous processes.

Emerging Research Directions and Future Perspectives for 1 Methylamino Methyl Cyclopentan 1 Ol

Integration into Functional Materials and Polymer Chemistry

The bifunctional nature of 1-[(Methylamino)methyl]cyclopentan-1-ol, possessing both a hydroxyl and a secondary amine group, makes it an intriguing candidate as a monomer or a modifying agent in polymer chemistry. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyurethanes, while the amine group offers a site for reactions such as amidation or the opening of epoxide rings. This dual reactivity could be harnessed to create polymers with tailored properties.

For instance, its incorporation into polymer backbones could introduce hydrophilicity and potential coordination sites for metal ions, leading to the development of novel hydrogels, membranes for separation processes, or polymeric ligands for catalysis. While direct research on this specific compound is limited, a related structure, 1-[(Methylamino)methyl]cyclohexan-1-ol hydrochloride, has been noted for its use as an intermediate in the synthesis of polymers and resins. This suggests a plausible area of investigation for its cyclopentyl analogue.

Table 1: Potential Polymerization Reactions Involving this compound

Reactive GroupPolymerization TypePotential Polymer Class
Hydroxyl (-OH)CondensationPolyesters, Polyurethanes, Polycarbonates
Amine (-NHCH₃)Condensation, Ring-OpeningPolyamides, Polyureas, Epoxy Resins

Exploration in Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry, which focuses on non-covalent interactions, presents another fertile ground for the exploration of this compound. The hydrogen bonding capabilities of both the hydroxyl and amine groups, coupled with the potential for ionic interactions after protonation of the amine, could enable its participation in the formation of complex, self-assembled structures.

This compound could act as a "guest" molecule, fitting into the cavity of a larger "host" molecule, or it could be a building block for the construction of larger supramolecular architectures. The formation of such host-guest complexes can significantly alter the properties of the guest molecule, for example, by enhancing its solubility or stability. mdpi.com The specific stereochemistry of the cyclopentanol (B49286) ring could also play a crucial role in achieving selective recognition of certain host molecules. The modulation of molecular packing and conformation through host-guest interactions is a key strategy in developing new materials with unique properties. rsc.org

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

Interaction TypeFunctional Group(s) InvolvedPotential Application
Hydrogen BondingHydroxyl, AmineCrystal engineering, Gel formation
Host-Guest InteractionsEntire MoleculeMolecular recognition, Drug delivery systems
Electrostatic InteractionsProtonated AmineAnion sensing, Self-assembly

Future Avenues in Sustainable Chemistry and Resource Efficiency Applications

In the context of green and sustainable chemistry, this compound could find applications as a bio-based building block or a recoverable catalyst. If sustainable synthetic routes to this compound from renewable feedstocks can be developed, it would enhance its attractiveness for industrial applications.

Furthermore, its properties as a ligand for transition metals could be explored for the development of new catalysts. The ability to tether this molecule to a solid support via its functional groups could facilitate the recovery and reuse of the catalyst, a key principle of resource efficiency. The amine and hydroxyl groups can act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity and selectivity in various organic transformations.

Future research in these areas will be crucial to unlocking the full potential of this compound and establishing its role in the development of next-generation materials and sustainable chemical technologies.

Q & A

Q. What are the common synthetic routes for 1-[(Methylamino)methyl]cyclopentan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves reductive amination of cyclopentanone with methylamine. A key method uses sodium borohydride (NaBH₄) to reduce the imine intermediate formed from cyclopentanone and methylamine . Industrial approaches may employ continuous flow processes for scalability, with catalysts like palladium or optimized temperature/pressure conditions to enhance yield . Reaction optimization includes adjusting stoichiometric ratios (e.g., excess methylamine to drive imine formation) and solvent selection (e.g., methanol or ethanol for polarity balance) .

Q. How is the structural identity of this compound confirmed in experimental settings?

Characterization relies on spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR identify the cyclopentane ring protons (δ 1.5–2.5 ppm) and methylamino group (δ 2.2–2.8 ppm for N–CH₃) .
  • Mass Spectrometry : Molecular ion peaks at m/z 129 [M+H]⁺ confirm the molecular formula (C₇H₁₅NO) .
  • IR Spectroscopy : O–H stretching (~3200 cm⁻¹) and N–H bending (~1600 cm⁻¹) verify functional groups .

Q. What are the primary chemical reactions involving this compound?

The hydroxyl and methylamino groups enable diverse reactions:

  • Oxidation : Using KMnO₄ or CrO₃ converts the hydroxyl to a ketone, yielding 1-[(Methylamino)methyl]cyclopentanone .
  • Nucleophilic Substitution : The methylamino group reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) can saturate the cyclopentane ring, though this is less common .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

Chiral centers (e.g., in analogs like (1R,2R)-2-((2-Methoxybenzyl)amino)cyclopentan-1-ol) impact enantioselective interactions with biological targets. For instance, the (R,R)-configuration may enhance binding to G-protein-coupled receptors due to spatial alignment with hydrophobic pockets . Racemic mixtures often show reduced efficacy compared to enantiopure forms, necessitating asymmetric synthesis techniques (e.g., chiral catalysts or enzymatic resolution) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Purity Issues : Impurities from incomplete reduction during synthesis (e.g., residual imine intermediates) .
  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor studies) or buffer conditions (pH, ionic strength) .
    Resolution involves stringent QC (HPLC purity >98%) and standardized assay protocols (e.g., NIH/WHO guidelines) .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Molecular Docking : Predicts binding affinities to targets like monoamine oxidases using software (AutoDock Vina). Substituents (e.g., aryl groups at the methylamino position) improve hydrophobic interactions .
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with ADMET profiles to prioritize analogs with optimal bioavailability .

Q. What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Key hurdles include:

  • Catalyst Efficiency : Chiral catalysts (e.g., BINAP-Ru complexes) may degrade under industrial conditions, requiring immobilization on silica supports .
  • Cost : Asymmetric hydrogenation often uses expensive ligands; biocatalytic routes (e.g., transaminases) offer cost-effective alternatives but require enzyme engineering .

Methodological Considerations

Q. How are reaction intermediates monitored during multi-step syntheses?

  • TLC : Silica plates with ethyl acetate/hexane (3:7) track imine and alcohol intermediates (Rf 0.4–0.6) .
  • In-situ FTIR : Detects carbonyl (C=O) disappearance (~1700 cm⁻¹) during reduction steps .

Q. What analytical techniques quantify trace impurities in final products?

  • HPLC-MS : C18 columns (ACN/water gradient) resolve byproducts like unreacted cyclopentanone (retention time ~5.2 min) .
  • GC-FID : Quantifies volatile impurities (e.g., residual solvents) with detection limits <0.1% .

Q. How do solvent polarity and temperature affect the compound’s stability in storage?

  • Polar Solvents (e.g., DMSO) : Accelerate degradation via hydrolysis of the methylamino group.
  • Optimal Conditions : Storage at −20°C in anhydrous THF or ethanol maintains stability >12 months .

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